[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride
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Overview
Description
[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, an oxazole ring, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Formation of the Morpholine Ring: The morpholine ring is synthesized separately and then attached to the oxazole-chlorophenyl intermediate through a nucleophilic substitution reaction.
Final Assembly and Hydrochloride Formation: The final compound is assembled, and the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group.
Reduction: Reduction reactions can occur at the oxazole ring or the chlorophenyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: May include oxazole derivatives with oxidized aminoethyl groups.
Reduction Products: Reduced forms of the oxazole or chlorophenyl groups.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used to study enzyme interactions and metabolic pathways.
Cell Signaling: Investigating its effects on cellular signaling mechanisms.
Medicine
Pharmacology: Potential use as a drug candidate for various therapeutic applications.
Diagnostics: As a marker or probe in diagnostic assays.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which [2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interactions: Potentially binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- tert-Butylamine hydrochloride
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
Uniqueness
- Structural Complexity : The combination of morpholine, oxazole, and chlorophenyl groups is unique.
- Versatility : Its ability to undergo various chemical reactions makes it a valuable compound for research and industrial applications.
- Potential Applications : Its diverse applications in chemistry, biology, medicine, and industry set it apart from similar compounds.
Properties
IUPAC Name |
[2-(1-aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3.ClH/c1-10(18)15-9-20(6-7-22-15)16(21)13-8-14(23-19-13)11-2-4-12(17)5-3-11;/h2-5,8,10,15H,6-7,9,18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRVGDAHQZHPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(CCO1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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